Tetrakis(dimethylamino)silane

Catalog No.
S1535903
CAS No.
1624-01-7
M.F
C8H24N4Si
M. Wt
204.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetrakis(dimethylamino)silane

CAS Number

1624-01-7

Product Name

Tetrakis(dimethylamino)silane

IUPAC Name

N-methyl-N-[tris(dimethylamino)silyl]methanamine

Molecular Formula

C8H24N4Si

Molecular Weight

204.39 g/mol

InChI

InChI=1S/C8H24N4Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h1-8H3

InChI Key

SSCVMVQLICADPI-UHFFFAOYSA-N

SMILES

CN(C)[Si](N(C)C)(N(C)C)N(C)C

Canonical SMILES

CN(C)[Si](N(C)C)(N(C)C)N(C)C

Chemical Vapor Deposition (CVD) Precursor

One of the primary applications of TDMAS in scientific research is as a precursor for the deposition of silicon dioxide (SiO₂) thin films using the Chemical Vapor Deposition (CVD) technique. When TDMAS is exposed to an oxidizing agent like ozone (O₃) or oxygen (O₂) at high temperatures, it decomposes, forming a layer of SiO₂ on the substrate. This process allows for the growth of high-quality, conformal SiO₂ films with precise control over thickness and uniformity, making TDMAS valuable for research in areas like:

  • Microelectronics: Fabrication of advanced transistors, gate oxides, and other microelectronic components requiring precise control over the insulating properties of SiO₂ [Source: "Silicon dioxide thin films prepared by chemical vapor deposition from tetrakis (dimethylamino) silane and ozone" by Thermo Fisher Scientific, ]
  • MEMS and NEMS: Development of microelectromechanical systems (MEMS) and nanoelectromechanical systems (NEMS) requiring high-quality dielectric layers for actuation and sensing purposes [Source: "Silicon dioxide thin films prepared by chemical vapor deposition from tetrakis (dimethylamino) silane and ozone" by Thermo Fisher Scientific, ]
  • Photonic devices: Fabrication of waveguides, optical modulators, and other photonic devices requiring precise control over the refractive index of the dielectric layer [Source: "Silicon dioxide thin films prepared by chemical vapor deposition from tetrakis (dimethylamino) silane and ozone" by Thermo Fisher Scientific, ]

Organic and Polymer Chemistry

Beyond its role as a CVD precursor, TDMAS also finds applications in organic and polymer chemistry due to its reactive dimethylamine groups. These groups can readily participate in various reactions, making TDMAS a versatile tool for researchers. Some examples include:

  • Synthesis of silylated compounds: TDMAS can be used to introduce silyl groups (SiR₃) onto organic molecules, modifying their properties and reactivity [Source: "Tetrakis(dimethylamino)silane" by Gelest, Inc., ]
  • Polymerization reactions: TDMAS can act as a catalyst or initiator for certain polymerization reactions, facilitating the formation of new polymers with specific properties [Source: "Tetrakis(dimethylamino)silane" by Gelest, Inc., ]
  • Surface modification: TDMAS can be used to modify the surface properties of various materials, introducing amine functionalities that can improve adhesion, wettability, or other desired characteristics [Source: "Tetrakis(dimethylamino)silane" by Gelest, Inc., ]

Tetrakis(dimethylamino)silane is an organosilicon compound with the molecular formula C8H24N4SiC_8H_{24}N_4Si. It consists of a silicon atom bonded to four dimethylamino groups, making it a member of the class of aminosilanes. This compound is notable for its reactivity and is primarily used as a precursor in chemical vapor deposition processes to create silicon-based materials, such as silicon nitride and silicon dioxide films. Tetrakis(dimethylamino)silane is characterized by its flammable and corrosive nature, necessitating careful handling in laboratory settings due to its acute toxicity and irritant properties .

Not Applicable

TDMAS does not have a known biological function and the mechanism of action is not applicable in this context.

  • Flammability: Data not readily available, but the presence of organic groups suggests potential flammability.
  • Toxicity: Data not available, but should be handled with caution due to the presence of dimethylamine, which can be toxic [].
  • Reactivity: Reacts readily with water, releasing potentially harmful dimethylamine gas [].
, particularly in the context of thin film deposition. It can decompose upon exposure to heat or reactive gases, leading to the formation of silicon nitride or silicon dioxide when reacted with oxygen or nitrogen sources. The dissociative ionization of tetrakis(dimethylamino)silane has been studied extensively, revealing significant fragmentation patterns that contribute to its reactivity in gas phase reactions . Additionally, it can participate in reactions with other metal-organic compounds, forming complexes that are useful in further synthetic applications .

Several synthesis methods exist for producing tetrakis(dimethylamino)silane:

  • Direct Amine Reaction: Reacting dimethylamine with chlorosilanes.
  • Hydrosilylation: Using silanes with unsaturated organic compounds.
  • Metal-Organic Reactions: Involving metal amides and silanes.
  • Chemical Vapor Deposition Precursors: Utilizing various silane derivatives as starting materials .

These methods allow for flexibility in production depending on the desired purity and yield.

Tetrakis(dimethylamino)silane has several important applications:

  • Chemical Vapor Deposition: It serves as a precursor for depositing silicon nitride and silicon dioxide films in semiconductor manufacturing.
  • Thin Film Technology: Utilized in creating protective coatings and dielectric layers.
  • Material Science: Employed in research related to silicon-based materials and nanostructures due to its unique reactivity .

Tetrakis(dimethylamino)silane shares similarities with several other organosilicon compounds, particularly those used in chemical vapor deposition processes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
Tetrakis(dimethylamino)silaneC8H24N4SiC_8H_{24}N_4SiHigh reactivity; used for silicon nitride films
Tetrakis(trimethylamino)silaneC12H36N4SiC_{12}H_{36}N_4SiSimilar structure; less commonly used
Tetrakis(ethylamino)silaneC12H30N4SiC_{12}H_{30}N_4SiDifferent alkyl groups; varied reactivity
Tetrakis(phenylamino)silaneC16H20N4SiC_{16}H_{20}N_4SiAromatic groups; distinct electronic properties

Tetrakis(dimethylamino)silane stands out due to its specific application in semiconductor technology and its unique reaction pathways during chemical vapor deposition processes. Its ability to form high-quality thin films makes it particularly valuable compared to other similar compounds.

UNII

1M2JZW10EI

GHS Hazard Statements

Aggregated GHS information provided by 67 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (32.84%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H226 (67.16%): Flammable liquid and vapor [Warning Flammable liquids];
H261 (97.01%): In contact with water releases flammable gas [Danger Substances and mixtures which in contact with water, emit flammable gases];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H331 (32.84%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H332 (61.19%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant

Other CAS

1624-01-7

Wikipedia

Silanetetramine, octamethyl-

General Manufacturing Information

Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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